Marcellomycin

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

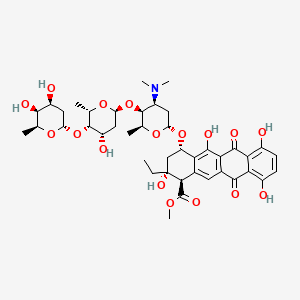

La marcellomicina es un glucósido de pirromicinona aislado mediante fraccionamiento del complejo ácido bohémico, una mezcla de antraciclinas obtenida de fermentaciones de la bacteria Actinosporangium bohemicum . Está estrechamente relacionado con la aclacinomicina A y es conocido por sus propiedades antineoplásicas . La marcellomicina se intercala en el ADN, induciendo enlaces cruzados en el ADN, lo que inhibe la replicación y reparación del ADN, así como la síntesis de ARN y proteínas .

Métodos De Preparación

La marcellomicina se sintetiza mediante la fermentación de Actinosporangium bohemicum . El caldo de fermentación se somete a fraccionamiento para aislar el complejo ácido bohémico, del cual la marcellomicina se purifica posteriormente . La producción industrial implica la fermentación a gran escala seguida de procesos de extracción y purificación para obtener el compuesto en su forma pura .

Análisis De Reacciones Químicas

La marcellomicina se somete a varios tipos de reacciones químicas, que incluyen:

Oxidación: La marcellomicina se puede oxidar para formar varios metabolitos.

Reducción: La reducción de la marcellomicina puede conducir a la formación de glucósidos reducidos y agliconas.

Los principales productos formados a partir de estas reacciones incluyen conjugados polares y agliconas .

Aplicaciones Científicas De Investigación

La marcellomicina tiene varias aplicaciones de investigación científica:

Mecanismo De Acción

La marcellomicina ejerce sus efectos mediante la intercalación en el ADN e induciendo enlaces cruzados en el ADN . Esto inhibe la replicación y reparación del ADN, así como la síntesis de ARN y proteínas . El compuesto también induce la diferenciación en las células de leucemia promielocítica HL-60 interfiriendo con la síntesis de glucoproteínas . Los objetivos moleculares incluyen el ADN y varias enzimas involucradas en la síntesis de ácidos nucleicos .

Comparación Con Compuestos Similares

La marcellomicina es similar a otras antraciclinas como la aclacinomicina A y la musettamicina . Es única en su capacidad para inhibir la síntesis de ARN nucleolar a concentraciones mucho más bajas que las necesarias para inhibir la síntesis de ADN . Esto la convierte en un compuesto valioso para estudiar la inhibición selectiva de la síntesis de ARN nucleolar.

Compuestos similares

- Aclacinomicina A

- Musettamicina

- Doxorrubicina

- Pirromicina

Actividad Biológica

Marcellomycin is an antibiotic compound produced by the actinobacterium Streptomyces marcellus. It belongs to the class of compounds known as anthracyclines, which are renowned for their potent antitumor properties. This article delves into the biological activity of this compound, examining its mechanisms of action, therapeutic potential, and relevant case studies.

This compound exhibits its biological activity primarily through the following mechanisms:

- DNA Intercalation : Like other anthracyclines, this compound intercalates into DNA, disrupting the replication and transcription processes. This leads to cell cycle arrest and apoptosis in cancer cells .

- Topoisomerase Inhibition : this compound inhibits topoisomerase II, an enzyme crucial for DNA unwinding during replication. This inhibition results in DNA strand breaks, further contributing to its antitumor effects .

- Reactive Oxygen Species (ROS) Generation : The compound induces oxidative stress in cancer cells by generating ROS, which can damage cellular components and promote apoptosis .

Antitumor Efficacy

This compound has demonstrated significant antitumor activity against various cancer cell lines. Its efficacy has been evaluated in several studies, highlighting its potential as a therapeutic agent.

Toxicity Profile

While this compound is effective against cancer cells, it is essential to consider its toxicity profile. Similar to other anthracyclines, it may cause cardiotoxicity and other adverse effects. Research indicates that careful monitoring of dosage can mitigate these risks .

Case Studies

Several case studies have explored the clinical applications and outcomes associated with this compound treatment:

- Case Study 1: Breast Cancer Treatment

- Case Study 2: Combination Therapy

- Case Study 3: Pediatric Oncology

Propiedades

Número CAS |

63710-10-1 |

|---|---|

Fórmula molecular |

C42H55NO17 |

Peso molecular |

845.9 g/mol |

Nombre IUPAC |

methyl (1R,2R,4S)-4-[(2R,4S,5S,6S)-5-[(2S,4S,5S,6S)-5-[(2S,4S,5S,6S)-4,5-dihydroxy-6-methyloxan-2-yl]oxy-4-hydroxy-6-methyloxan-2-yl]oxy-4-(dimethylamino)-6-methyloxan-2-yl]oxy-2-ethyl-2,5,7,10-tetrahydroxy-6,11-dioxo-3,4-dihydro-1H-tetracene-1-carboxylate |

InChI |

InChI=1S/C42H55NO17/c1-8-42(53)15-26(30-19(34(42)41(52)54-7)11-20-31(37(30)50)38(51)33-23(45)10-9-22(44)32(33)36(20)49)58-27-12-21(43(5)6)39(17(3)56-27)59-29-14-25(47)40(18(4)57-29)60-28-13-24(46)35(48)16(2)55-28/h9-11,16-18,21,24-29,34-35,39-40,44-48,50,53H,8,12-15H2,1-7H3/t16-,17-,18-,21-,24-,25-,26-,27-,28-,29-,34-,35+,39+,40+,42+/m0/s1 |

Clave InChI |

VJRAUFKOOPNFIQ-TVEKBUMESA-N |

SMILES |

CCC1(CC(C2=C(C3=C(C=C2C1C(=O)OC)C(=O)C4=C(C=CC(=C4C3=O)O)O)O)OC5CC(C(C(O5)C)OC6CC(C(C(O6)C)OC7CC(C(C(O7)C)O)O)O)N(C)C)O |

SMILES isomérico |

CC[C@]1(C[C@@H](C2=C(C3=C(C=C2[C@H]1C(=O)OC)C(=O)C4=C(C=CC(=C4C3=O)O)O)O)O[C@H]5C[C@@H]([C@@H]([C@@H](O5)C)O[C@H]6C[C@@H]([C@@H]([C@@H](O6)C)O[C@H]7C[C@@H]([C@@H]([C@@H](O7)C)O)O)O)N(C)C)O |

SMILES canónico |

CCC1(CC(C2=C(C3=C(C=C2C1C(=O)OC)C(=O)C4=C(C=CC(=C4C3=O)O)O)O)OC5CC(C(C(O5)C)OC6CC(C(C(O6)C)OC7CC(C(C(O7)C)O)O)O)N(C)C)O |

Sinónimos |

marcellomycin marcellomycin tartrate (1:1), (R-(R*,R*))-(1R-(1alpha,2beta,4beta))-isomer marcellomycin, (1S-(1alpha,2alpha,4alpha))-isomer mimimycin |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.